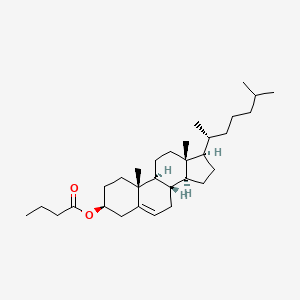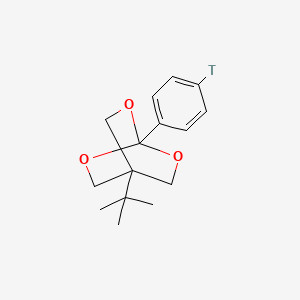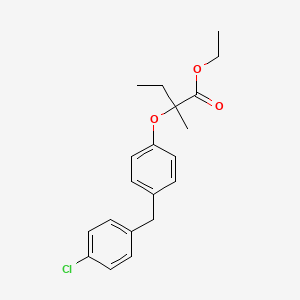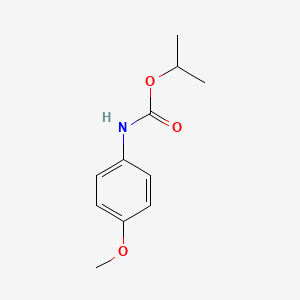
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester
Descripción general
Descripción
Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. This compound is also known as isopropyl 4-methoxyphenyl carbamate or IMPC. It has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol.
Aplicaciones Científicas De Investigación
Kinetic Resolution and Asymmetric Synthesis
Kinetic resolution of racemic compounds is a crucial methodology in the production of optically active pharmaceuticals. Studies have demonstrated the effectiveness of using carbamic acid esters in the kinetic resolution of racemic alpha-arylalkanoic acids, facilitating the production of nonracemic nonsteroidal anti-inflammatory drugs. This process involves the enantioselective coupling reaction between racemic carboxylic acids and novel nucleophiles, aided by chiral acyl-transfer catalysts (Shiina et al., 2010).
Enantioseparation and Thermodynamic Studies
Enantioseparation, a critical process in drug development, has been studied using derivatives of phenylcarbamic acid, including the (4-methoxyphenyl)-, 1-methylethyl ester variant. These studies provide insights into the thermodynamics of high-performance liquid chromatography (HPLC) separation of enantiomers, highlighting the chiral recognition mechanisms involved (Dungelová et al., 2004).
Synthesis and Labeling Techniques
Research into the synthesis of labeled compounds for pharmacological studies has utilized carbamic acid esters. These compounds serve as intermediates in the preparation of radiolabeled drugs for tracing and study purposes, demonstrating the compound's utility in developing diagnostic and therapeutic agents (Ciszewska et al., 1997).
Protective Group Chemistry
The stability of carboxylic acid esters under various chemical conditions is of significant interest in synthetic chemistry. Studies have explored the use of carbamic acid esters as protective groups for carboxylic acids, facilitating complex synthetic pathways by protecting sensitive functional groups during reactions (Kurosu et al., 2007).
Pharmacological Applications
Carbamic acid esters have been investigated for their pharmacological actions, akin to physostigmine, demonstrating significant potential in the development of drugs targeting acetylcholinesterase, a key enzyme in the treatment of Alzheimer's disease. These studies highlight the role of carbamic acid esters in the design of new therapeutic agents (Aeschlimann & Reinert, 1931).
Propiedades
IUPAC Name |
propan-2-yl N-(4-methoxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)15-11(13)12-9-4-6-10(14-3)7-5-9/h4-8H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGPYPHIFVEQTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401005685 | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85221-16-5 | |
| Record name | Carbamic acid, (4-methoxyphenyl)-, 1-methylethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085221165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propan-2-yl (4-methoxyphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401005685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOPROPYL N-(4-METHOXYPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



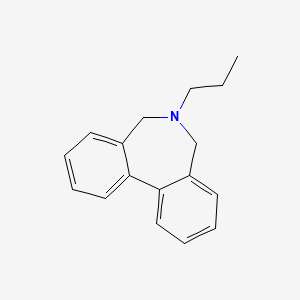
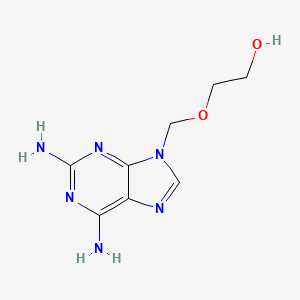
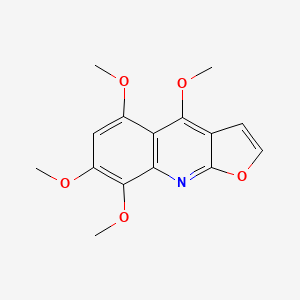
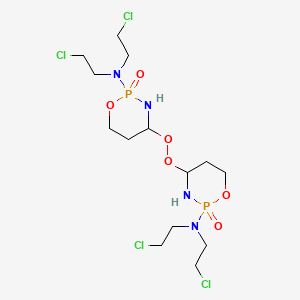

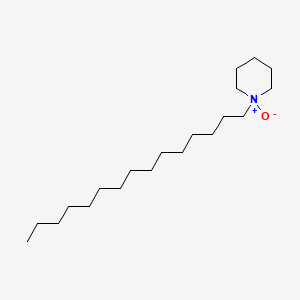
![Benzenesulfonic acid,3,4-dimethoxy-, 2-[(1-oxido-2-pyridinyl)methylene]hydrazide](/img/structure/B1209404.png)

